![molecular formula C11H9FN2O B2951410 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one CAS No. 1019073-03-0](/img/structure/B2951410.png)
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H9FN2O. It is characterized by the presence of a fluoro-substituted phenyl ring and a pyrazole moiety, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group enhances the compound’s binding affinity and stability . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-chloro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- 1-[2-bromo-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- 1-[2-iodo-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Uniqueness
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIKTGLFDZSSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
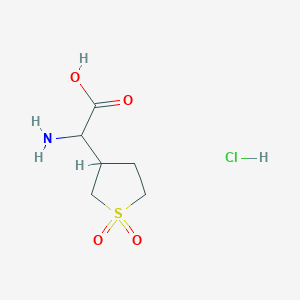
![3-(benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951333.png)
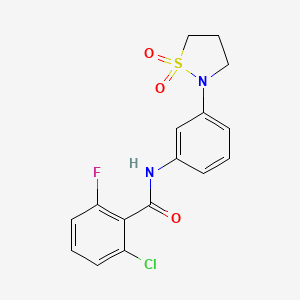
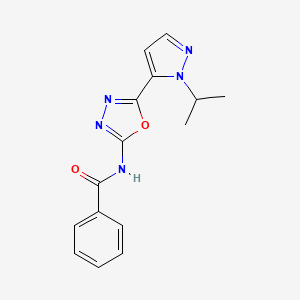
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2951338.png)
![N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951339.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2951342.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2951343.png)
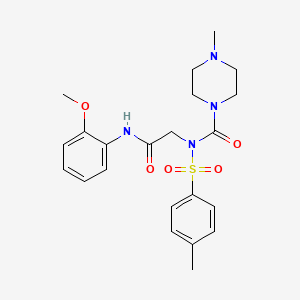
![6-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2951346.png)
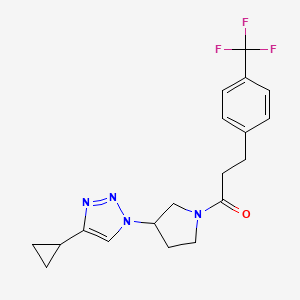
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951348.png)
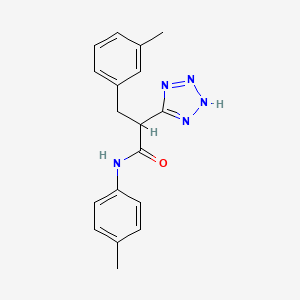
![2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2951350.png)
